molecular formula C21H23NO4S B3444418 2-methoxy-4-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide

2-methoxy-4-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide

Cat. No. B3444418
M. Wt: 385.5 g/mol
InChI Key: PTIZMJCUAHLORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it suitable for use in several research areas.

Scientific Research Applications

2-methoxy-4-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a lead compound in the development of new drugs. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, the compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-methoxy-4-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide has been shown to have several biochemical and physiological effects. The compound has been reported to reduce inflammation, inhibit the growth and proliferation of cancer cells, and induce apoptosis in cancer cells. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-4-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide in lab experiments is its unique chemical structure, which makes it suitable for use in various assays. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 2-methoxy-4-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide. One potential direction is to further explore its anti-inflammatory and anti-cancer properties, with the aim of developing new drugs for the treatment of these diseases. Another direction is to investigate its potential as an antioxidant, with the aim of developing new therapies for diseases that are associated with oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields of research.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-24-18-13-15(27-2)7-8-16(18)20(23)22-14-6-9-17-19(12-14)26-21(25-17)10-4-3-5-11-21/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIZMJCUAHLORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)OC4(O3)CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-methylsulfanyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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